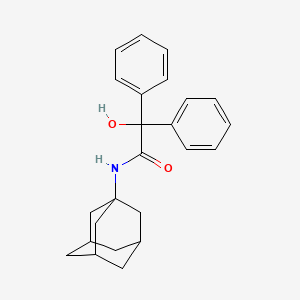![molecular formula C11H11Cl2NO3 B7541110 2-[3-(2,4-Dichlorophenyl)propanoylamino]acetic acid](/img/structure/B7541110.png)
2-[3-(2,4-Dichlorophenyl)propanoylamino]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[3-(2,4-Dichlorophenyl)propanoylamino]acetic acid, also known as DCPAA, is a synthetic compound that has gained attention in the scientific community due to its potential applications in several fields, including medicinal chemistry, biochemistry, and pharmacology.
Applications De Recherche Scientifique
2-[3-(2,4-Dichlorophenyl)propanoylamino]acetic acid has been studied for its potential applications in several areas of research. One of the most promising areas is in the development of new drugs for the treatment of cancer. Studies have shown that 2-[3-(2,4-Dichlorophenyl)propanoylamino]acetic acid exhibits anti-tumor activity in vitro and in vivo, and may be effective against several types of cancer, including breast, lung, and colon cancer.
In addition to its anti-tumor activity, 2-[3-(2,4-Dichlorophenyl)propanoylamino]acetic acid has also been studied for its potential as an anti-inflammatory agent. Studies have shown that 2-[3-(2,4-Dichlorophenyl)propanoylamino]acetic acid can reduce inflammation in animal models of inflammatory diseases, such as arthritis and colitis.
Mécanisme D'action
The mechanism of action of 2-[3-(2,4-Dichlorophenyl)propanoylamino]acetic acid is not fully understood, but studies suggest that it may act by inhibiting enzymes involved in the biosynthesis of prostaglandins and leukotrienes, which are known to play a role in inflammation and tumor growth.
Biochemical and Physiological Effects
2-[3-(2,4-Dichlorophenyl)propanoylamino]acetic acid has been shown to have several biochemical and physiological effects. In addition to its anti-tumor and anti-inflammatory activity, studies have shown that 2-[3-(2,4-Dichlorophenyl)propanoylamino]acetic acid can reduce oxidative stress and improve mitochondrial function. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-[3-(2,4-Dichlorophenyl)propanoylamino]acetic acid in lab experiments is its stability and solubility in water, which makes it easy to handle and administer. However, one limitation is that it is a synthetic compound and may not accurately reflect the complexity of natural compounds found in living organisms.
Orientations Futures
There are several future directions for research on 2-[3-(2,4-Dichlorophenyl)propanoylamino]acetic acid. One area of interest is in the development of new drugs for the treatment of cancer and inflammatory diseases. Another area of research is in the study of 2-[3-(2,4-Dichlorophenyl)propanoylamino]acetic acid's effects on mitochondrial function and oxidative stress, which may have implications for the treatment of neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of 2-[3-(2,4-Dichlorophenyl)propanoylamino]acetic acid and its potential side effects.
Méthodes De Synthèse
2-[3-(2,4-Dichlorophenyl)propanoylamino]acetic acid can be synthesized through a multistep process, starting with the reaction of 2,4-dichlorobenzoyl chloride with glycine in the presence of a base. The resulting intermediate is then reacted with 2-amino-3-hydroxypropanoic acid to yield 2-[3-(2,4-Dichlorophenyl)propanoylamino]acetic acid. This method has been optimized to improve the yield and purity of the final product.
Propriétés
IUPAC Name |
2-[3-(2,4-dichlorophenyl)propanoylamino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11Cl2NO3/c12-8-3-1-7(9(13)5-8)2-4-10(15)14-6-11(16)17/h1,3,5H,2,4,6H2,(H,14,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGAVHQUYDKPQQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)CCC(=O)NCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(2,4-Dichlorophenyl)propanoyl)glycine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[[2-(3,4-Dichlorophenyl)acetyl]amino]cyclopentane-1-carboxylic acid](/img/structure/B7541030.png)
![4-[(3-Carbamoyl-4-methylphenyl)sulfonyl-methylamino]butanoic acid](/img/structure/B7541032.png)
![1-[[2-(4-Fluorophenyl)acetyl]amino]cycloheptane-1-carboxylic acid](/img/structure/B7541041.png)
![Ethyl 1-[3-[2-cyanoethyl(methyl)amino]-3-oxopropyl]piperidine-3-carboxylate](/img/structure/B7541043.png)


![Hexanoic acid,6-[(1h-indazol-5-ylcarbonyl)amino]-](/img/structure/B7541062.png)
![3-Methyl-2-[(5-phenyl-1,2-oxazole-3-carbonyl)amino]butanoic acid](/img/structure/B7541069.png)
![2-Hydroxy-5-[3-(oxolan-2-yl)propanoylamino]benzoic acid](/img/structure/B7541075.png)


![2-[(2-Methyl-5-methylsulfonylbenzoyl)amino]acetic acid](/img/structure/B7541114.png)
![2-[[2-(3,5-dimethyl-1H-pyrazol-4-yl)acetyl]amino]acetic acid](/img/structure/B7541121.png)
![4-[4-(4-chlorophenyl)-5-{[2-(4-methylphenoxy)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl]pyridine](/img/structure/B7541124.png)